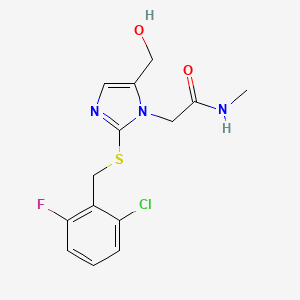

2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

Description

This compound features a 1H-imidazole core substituted at position 1 with an N-methylacetamide group and at position 2 with a thioether-linked 2-chloro-6-fluorobenzyl moiety. A hydroxymethyl group is present at position 5 of the imidazole ring.

Properties

IUPAC Name |

2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClFN3O2S/c1-17-13(21)6-19-9(7-20)5-18-14(19)22-8-10-11(15)3-2-4-12(10)16/h2-5,20H,6-8H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHIVKKMDGXOEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=CN=C1SCC2=C(C=CC=C2Cl)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the chlorofluorobenzyl thioether intermediate. This intermediate is then reacted with an imidazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The chlorofluorobenzyl group can be reduced to a benzyl group.

Substitution: The chlorine atom in the chlorofluorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in a carboxylic acid derivative, while reduction of the chlorofluorobenzyl group yields a benzyl derivative. Substitution reactions can produce a variety of products, depending on the nucleophile used.

Scientific Research Applications

2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

(a) Ethyl 2-{5-R1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate ()

- Core Structure : These compounds share the imidazole-thioether scaffold but incorporate a benzoimidazole ring fused to the imidazole core, unlike the standalone imidazole in the target compound.

- Substituents : The target compound’s hydroxymethyl group contrasts with the sulfamoyl and methylphenylthio groups in these analogues. The chloro-fluoro-benzyl substituent in the target is replaced by a chloro-benzoimidazole system here.

(b) 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-ethyl 4-fluorobenzoate ()

- Core Structure: Both compounds feature a monosubstituted imidazole ring.

- Substituents : The nitro group at position 5 in this analogue replaces the hydroxymethyl group in the target, which may reduce polarity but increase electrophilicity.

- Linkage : The ethyl ester linkage to a 4-fluorobenzoate group contrasts with the thioether-linked 2-chloro-6-fluorobenzyl group in the target. This difference could influence binding affinity in biological targets .

Thiazolecarboxamide Derivatives ()

Several patent-listed compounds, such as N-(2-Chloro-6-methylphenyl)-2-[[6-(1H-imidazol-1-yl)-3-pyridazinyl]amino]-5-thiazolecarboxamide, exhibit:

- Substituents: The 2-chloro-6-methylphenyl group in these analogues lacks the fluorine atom present in the target’s benzyl group. The amino-thiazolecarboxamide moiety introduces additional hydrogen-bond donors/acceptors compared to the target’s acetamide group.

- Biological Implications : Thiazolecarboxamides are often associated with kinase inhibition, suggesting divergent mechanisms compared to imidazole-based compounds .

Data Table: Structural and Functional Comparison

Key Findings and Implications

Halogenation: The 2-chloro-6-fluorobenzyl group in the target may offer steric and electronic advantages over non-fluorinated or singly halogenated analogues, as seen in patent compounds .

Linker Diversity : Thioether linkages (target) vs. ester or carboxamide linkers (analogues) could modulate metabolic stability and target engagement .

Biological Activity

The compound 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 387.9 g/mol. It features an imidazole ring, a thioether linkage, and a hydroxymethyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉ClFN₃O₃S |

| Molecular Weight | 387.9 g/mol |

| Structural Features | Imidazole ring, thioether, hydroxymethyl group |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The imidazole core is known for its role in binding to various biological macromolecules, influencing enzymatic activity and cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. This could lead to therapeutic applications in conditions like cancer or infectious diseases.

- Receptor Interaction : The structural components allow the compound to bind selectively to receptors, potentially modulating their activity and affecting downstream signaling cascades.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with imidazole structures are often explored for their antimicrobial properties. The presence of the hydroxymethyl group may enhance this activity by improving solubility and bioavailability.

- Anticancer Potential : Some studies have suggested that similar imidazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through various mechanisms.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Anticonvulsant Activity : A study on imidazole derivatives showed that certain compounds exhibited anticonvulsant effects in animal models when tested against maximal electroshock seizures (MES). This suggests potential for neurological applications .

- MAO Inhibition : Research on semicarbazone derivatives demonstrated significant inhibition of monoamine oxidase (MAO), particularly MAO-B, indicating potential use in treating neurodegenerative diseases .

- Cell Viability Studies : In vitro studies have demonstrated that related compounds can reduce cell viability under hypoxic conditions by inducing apoptosis, suggesting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.